molecular formula C22H24F3N3O4 B1680821 SB-267268 CAS No. 205678-26-8

SB-267268

Número de catálogo: B1680821
Número CAS: 205678-26-8
Peso molecular: 451.4 g/mol
Clave InChI: PVDGZHKJXXVONO-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SB-267268 es un antagonista selectivo y no peptídico de las integrinas alfa(v)beta3 y alfa(v)beta5. Las integrinas son receptores transmembrana que facilitan la adhesión célula-matriz extracelular. This compound ha demostrado un potencial significativo en la reducción de la angiogénesis y la expresión del factor de crecimiento endotelial vascular, lo que lo convierte en un compuesto prometedor para diversas aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

SB-267268 is a nonpeptidic antagonist of αvβ3 and αvβ5 integrins . Research indicates that it can reduce angiogenesis and alter the expression of vascular endothelial growth factor (VEGF) . Integrins are cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions .

Scientific Research Applications

  • Retinopathy of Prematurity (ROP): this compound has been studied for its effects on retinal angiogenesis in mice with ROP . In a study, this compound reduced pathological angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams . The study also found that VEGF and its second receptor were upregulated in the inner retina of ROP mice, but reduced with this compound . These findings suggest that this compound may be a suitable anti-angiogenic therapy for ischemic retinal pathologies .
  • Anti-integrin Therapy for Retinovascular Diseases: this compound is considered a preclinical candidate in anti-integrin therapy for retinovascular diseases . In vitro studies have shown this compound to be highly selective in binding to αvβ3 and αvβ5 receptors compared to other integrins . Preclinical studies suggest it can decrease retinal permeability, angiogenesis, and/or choroidal neovascularization (CNV) .

Data Table

CompoundTarget Integrin Receptor(s)IndicationTrial StageStatus
This compoundαvβ3, αvβ5ROPPreclinicalIn research

Case Studies

  • Murine Model of Retinopathy of Prematurity (ROP): In a study using C57BL/6 mice, this compound was administered to ROP mice (60 mg/kg bi-daily, i.p.) between postnatal day (P)12 and P17 . The results showed that this compound reduced pathologic angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams .
  • In vitro studies: this compound is found to be 1000-fold selective in binding to αvβ3 and αvβ5 receptors compared to other integrins αIIbβ3, α5β1, and α3β1 .

Mecanismo De Acción

SB-267268 ejerce sus efectos uniéndose selectivamente a las integrinas alfa(v)beta3 y alfa(v)beta5. Esta unión inhibe la unión de estas integrinas a los componentes de la matriz extracelular, lo que reduce la migración celular, la invasión y la angiogénesis. La inhibición de las integrinas también conduce a una disminución de la expresión del factor de crecimiento endotelial vascular, contribuyendo aún más a sus efectos antiangiogénicos .

Comparación Con Compuestos Similares

Compuestos similares:

  • Cilengitide: Otro antagonista de integrinas que se dirige a las integrinas alfa(v)beta3 y alfa(v)beta5.
  • Tirofiban: Un antagonista no peptídico de la integrina alfa(IIb)beta3, utilizado como agente antiplaquetario.
  • Eptifibatide: Un heptapéptido cíclico que inhibe la integrina alfa(IIb)beta3.

Singularidad: SB-267268 es único debido a su naturaleza no peptídica y su alta selectividad para las integrinas alfa(v)beta3 y alfa(v)beta5. Su potencia nanomolar y su capacidad para reducir la angiogénesis y la expresión del factor de crecimiento endotelial vascular lo convierten en un compuesto valioso para la investigación terapéutica .

Actividad Biológica

SB-267268 is a nonpeptidic antagonist targeting the integrins αvβ3 and αvβ5, which are critical in various biological processes, including angiogenesis and cellular migration. This compound has garnered attention for its potential therapeutic applications, particularly in the context of ocular diseases and other ischemic conditions.

This compound functions primarily by inhibiting the binding of integrins αvβ3 and αvβ5 to their ligands, which plays a significant role in angiogenesis. The inhibition of these integrins leads to a reduction in vascular endothelial growth factor (VEGF) expression and its receptor VEGFR-2, thereby mitigating pathological angiogenesis without affecting normal developmental angiogenesis.

Key Research Findings

  • Reduction of Angiogenesis : In a study involving a murine model of retinopathy of prematurity (ROP), this compound was shown to reduce pathological angiogenesis by approximately 50% without impacting normal retinal development. This was evidenced by decreased blood vessel profiles in treated mice compared to controls .
  • VEGF Expression : The administration of this compound resulted in a significant downregulation of VEGF and VEGFR-2 mRNA levels in the inner retina of ROP mice, indicating its effectiveness in modulating angiogenic signaling pathways .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited nanomolar potency against human, monkey, and murine αvβ3 and αvβ5 integrins. It inhibited the attachment of αvβ3-transfected cells to RGD-containing matrix proteins and reduced smooth muscle cell migration mediated by vitronectin .

Case Study 1: Retinopathy of Prematurity

  • Objective : To evaluate the effect of this compound on retinal angiogenesis in ROP.
  • Methodology : Mice were exposed to hyperoxia followed by normoxia to induce ROP. This compound was administered intraperitoneally at a dose of 60 mg/kg bi-daily.
  • Results : The treatment group showed a 50% reduction in pathological blood vessel formation compared to controls, with significant decreases in VEGF expression noted .

Data Summary

Parameter Control This compound Treatment Effect
Pathological AngiogenesisHighLow50% reduction
VEGF mRNA ExpressionHighLowSignificant downregulation
Developmental AngiogenesisNormalNormalNo impact

Propiedades

IUPAC Name

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDGZHKJXXVONO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205678-26-8
Record name SB-267268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-267268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CC1Cc2ccc(OCCCNc3ccccn3)cc2CN(CC(F)(F)F)C1=O

Synthesis routes and methods II

Procedure details

1.0 N LiOH (0.44 mL, 0.44 mmole) was added to a solution of methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate (159.5 mg, 0.34 mmole) in THF (1.7 mL) and H2O (1.3 mL) at RT. The yellow, cloudy reaction became homogeneous within 10 min. After 24 hr, the reaction was concentrated to dryness and the yellow residue was dissolved in H2O (4 mL). The solution was filtered, then was carefully neutralized (pH≈7) with 1.0 N HCl. The precipitate was collected, washed with plenty of H2O, and dried in high vacuum at 40-45° C. to afford the title compound (130.0 mg, 83%) as an off-white solid: HPLC (PRP-1®, 25% CH3CN/H2O containing 0.1% TFA) k′=3.1; 1H NMR (400 MHz, DMSO-d6) δ 7.91-8.00 (m, 1 H), 7.28-7.40 (m, 1 H), 7.02 (d, J=9.2 Hz, 1 H), 6.76-6.87 (m, 2 H), 6.51-6.02 (m, 1 H), 6.39-6.50 (m, 2 H), 5.30 (d, J=16.6 Hz, 1 H), 4.10-4.30 (m, 3 H), 4.02(t, J=6.3 Hz, 1 H), 3.70-3.82 (m, 1 H), 3.20-3.45 (m, 2 H, partially obscured by residual solvent signal), 2.99 (dd, 1 H), 2.59-2.74 (m, 2 H), 2.39 (dd, J=16.9, 4.8 Hz, 1 H), 1.90-2.03 (m, 2 H); MS (ES) m/e 452 (M+H)+. Anal. Calcd for C22H24F3N3O4.0.5 H2O: C, 57.39; H. 5.47; N, 9.13. Found: C, 57.39; H, 5.18; N, 9.00.
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
methyl (±)-8-[3-(2-pyridylamino)-1-propyloxy]-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-acetate
Quantity
159.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB-267268
Reactant of Route 2
SB-267268
Reactant of Route 3
SB-267268
Reactant of Route 4
SB-267268
Reactant of Route 5
SB-267268
Reactant of Route 6
SB-267268

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.